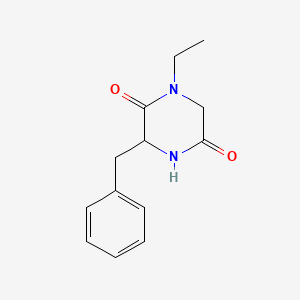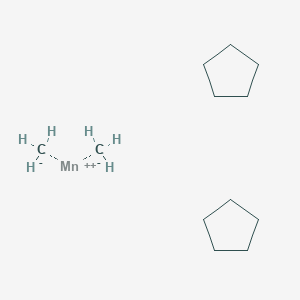
Carbanide;cyclopentane;manganese(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopentane;manganese(2+) is a complex organometallic compound that combines a carbanide ion, a cyclopentane ring, and a manganese ion in a +2 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;manganese(2+) typically involves the reaction of a cyclopentadienyl ligand with a manganese salt. One common method is the reaction of potassium salts of a cyclopentadienyl-phosphine ligand with manganese(II) halides (e.g., MnCl₂ or MnBr₂) to form dimeric complexes . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of carbanide;cyclopentane;manganese(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Carbanide;cyclopentane;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even to elemental manganese.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be catalyzed by transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species.
科学的研究の応用
Carbanide;cyclopentane;manganese(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
作用機序
The mechanism by which carbanide;cyclopentane;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the cyclopentane ring and carbanide ion can stabilize the manganese ion in different oxidation states, allowing it to act as a versatile catalyst in various chemical reactions .
類似化合物との比較
Similar Compounds
Cyclopentadienylmanganese tricarbonyl: This compound also contains a manganese ion coordinated to a cyclopentadienyl ligand but includes three carbonyl groups.
Manganocene: A sandwich compound with two cyclopentadienyl rings coordinated to a manganese ion.
Manganese(II) acetate: A simpler manganese compound with acetate ligands.
Uniqueness
Carbanide;cyclopentane;manganese(2+) is unique due to its combination of a carbanide ion and a cyclopentane ring, which provides distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and makes it a valuable compound for research and industrial applications .
特性
分子式 |
C12H26Mn |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
carbanide;cyclopentane;manganese(2+) |
InChI |
InChI=1S/2C5H10.2CH3.Mn/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;+2 |
InChIキー |
MCNGQIFLEUPXID-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


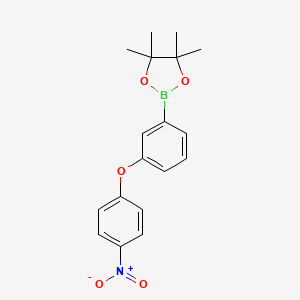
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
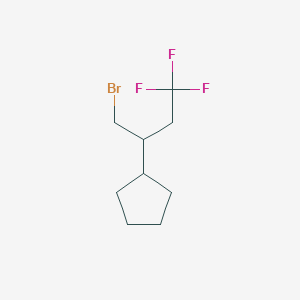
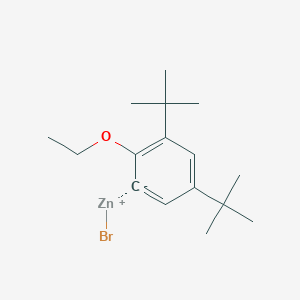

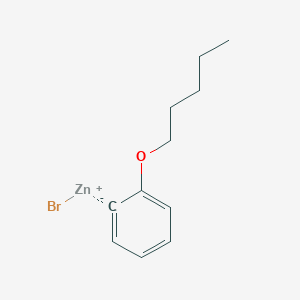
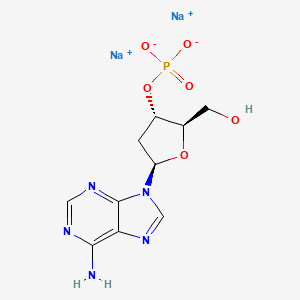
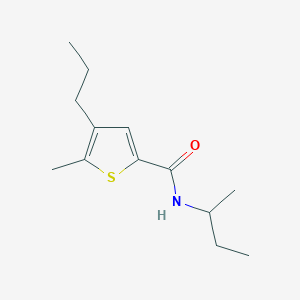
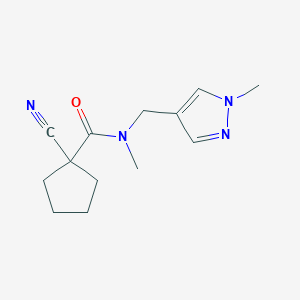
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
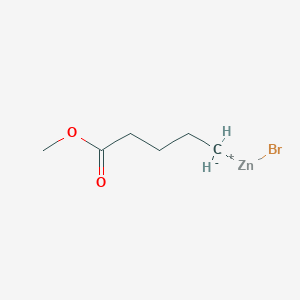
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
